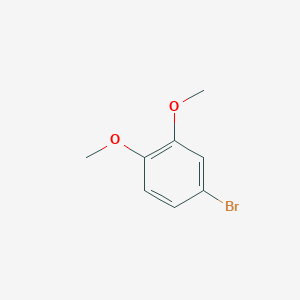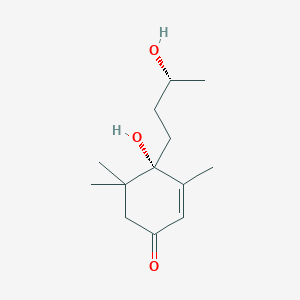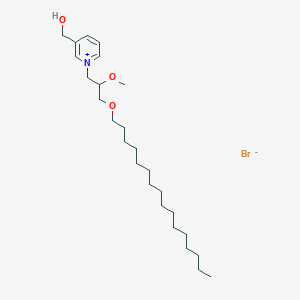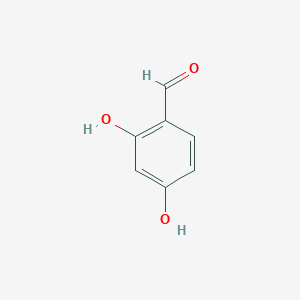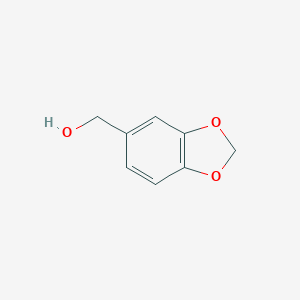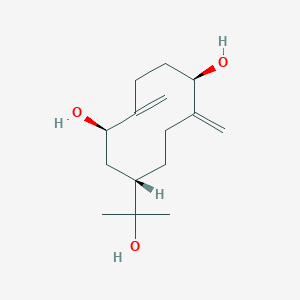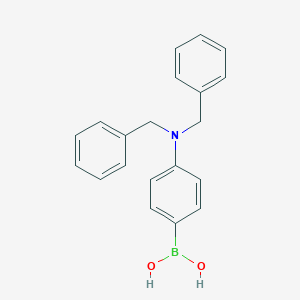
4-(N,N-Dibenzylamino)phenylboronic acid
Übersicht
Beschreibung
4-(N,N-Dibenzylamino)phenylboronic acid is a chemical compound with the CAS Number: 159191-44-3 . It has a molecular weight of 317.2 and its IUPAC name is 4-(dibenzylamino)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(N,N-Dibenzylamino)phenylboronic acid is 1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Aryl boronic acids, like 4-(N,N-Dibenzylamino)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 546.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 95.9±0.4 cm³ and a polar surface area of 44 Ų .Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Chemosensing
- N-B Interaction in Arylboronate Systems : A study focused on o-(Pyrrolidinylmethyl)phenylboronic acid, a close analog to 4-(N,N-Dibenzylamino)phenylboronic acid, highlighted its role in molecular recognition. This research provided insights into the formation of N-B dative bonds and the solvation of sp(2) boron to a tetrahedral sp(3) boronate, crucial for future chemosensing technologies (Zhu et al., 2006).
Antiviral Applications
- Nanoparticles for Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which may incorporate 4-(N,N-Dibenzylamino)phenylboronic acid derivatives, have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This marks a significant advancement in the field of antiviral therapy (Khanal et al., 2013).
Material Science
- Reversible Sol-Gel Transition Gels : Phenylboronic acid derivatives were used to create dynamic polymer gels capable of reversible sol-gel phase transitions. These gels can be used in a range of dynamic or bioresponsive applications (Xu et al., 2011).
Catalysis
- Catalyst for Organic Synthesis : Phenylboronic acid, including its derivatives, was used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This approach is environmentally friendly and offers operational simplicity (Nemouchi et al., 2012).
Biomedical Research
- Affinity Chromatography : Studies have demonstrated the use of phenylboronic acid derivatives in affinity chromatography, particularly in binding and selectively retarding glycoproteins like alpha-glucosidase from yeast (Myöhänen et al., 1981).
Photodynamic Therapy and Imaging
- Fluorescence Imaging and Photodynamic Therapy : A derivative of 4-(N,N-Dibenzylamino)phenylboronic acid, specifically designed for two-photon imaging and photodynamic therapy, shows promise for in situ recognition and treatment of cancer cells. The derivative exhibited fluorescence stability, biocompatibility, and efficient generation of singlet oxygen for therapy (Li & Liu, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQJKOCSXZOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597058 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dibenzylamino)phenylboronic acid | |
CAS RN |
159191-44-3 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



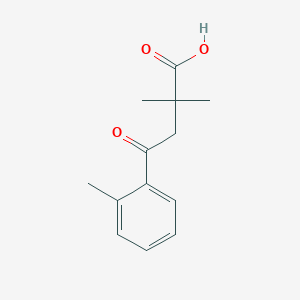
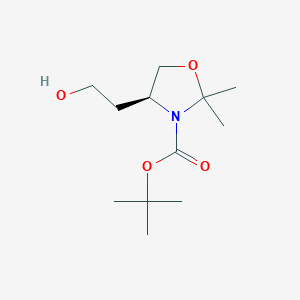
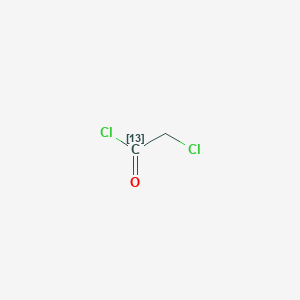
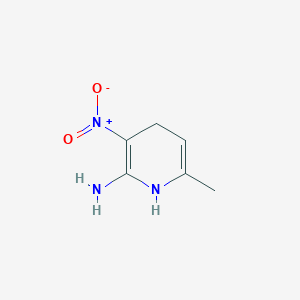

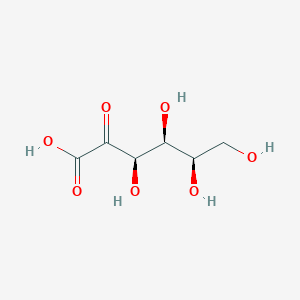
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
